Dot1L-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dot1L-IN-6 is a small molecule inhibitor targeting the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is responsible for the methylation of lysine 79 on histone H3 (H3K79), a modification associated with active transcription. Inhibition of DOT1L has been explored as a therapeutic strategy for various cancers, particularly those involving rearrangements of the mixed lineage leukemia (MLL) gene .
Preparation Methods
The synthesis of Dot1L-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the core structure of this compound. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Dot1L-IN-6 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within this compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and gene regulation.
Biology: Employed in cell-based assays to investigate the effects of DOT1L inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a therapeutic agent for the treatment of cancers, especially those with MLL rearrangements.
Mechanism of Action
Dot1L-IN-6 exerts its effects by specifically inhibiting the enzymatic activity of DOT1L. DOT1L catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 79 residue of histone H3 (H3K79). By inhibiting DOT1L, this compound prevents the methylation of H3K79, leading to changes in chromatin structure and gene expression. This inhibition can result in the suppression of oncogenic gene expression programs, particularly in cancers driven by MLL rearrangements .
Comparison with Similar Compounds
Dot1L-IN-6 can be compared with other DOT1L inhibitors such as EPZ-5676 (Pinometostat) and SGC0946. While all these compounds target the same enzyme, they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding mode and its ability to inhibit DOT1L with high selectivity, making it a valuable tool for studying DOT1L biology and a promising candidate for therapeutic development .
Similar compounds include:
EPZ-5676 (Pinometostat): A selective DOT1L inhibitor that has been evaluated in clinical trials for the treatment of MLL-rearranged leukemias.
SGC0946: Another potent DOT1L inhibitor used as a chemical probe in epigenetic research.
This compound stands out due to its unique chemical structure and its potential for further optimization in drug development .
Properties
Molecular Formula |
C25H21ClF2N6O6S |
---|---|
Molecular Weight |
607.0 g/mol |
IUPAC Name |
1-N-[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C25H21ClF2N6O6S/c1-37-23-32-22(33-24(34-23)38-2)31-17-12-13(41(3,35)36)9-10-16(17)30-19(20-15(26)7-5-11-29-20)14-6-4-8-18-21(14)40-25(27,28)39-18/h4-12,19,30H,1-3H3,(H,31,32,33,34)/t19-/m0/s1 |
InChI Key |
ZKUCSIBYPOHTCH-IBGZPJMESA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.